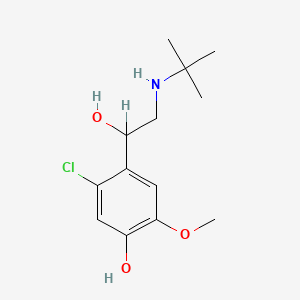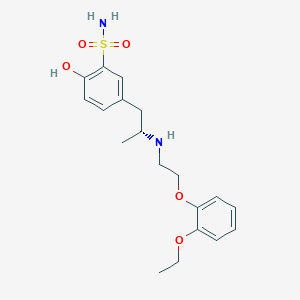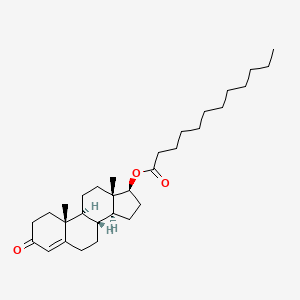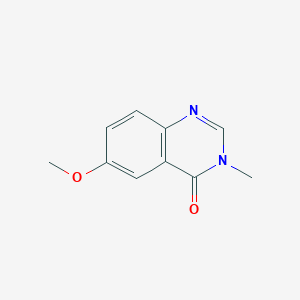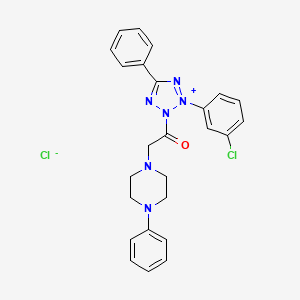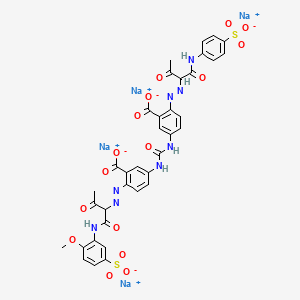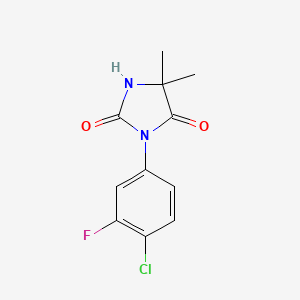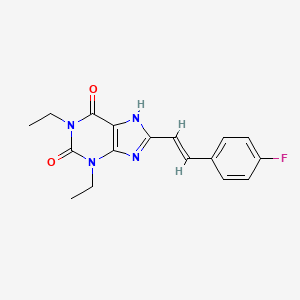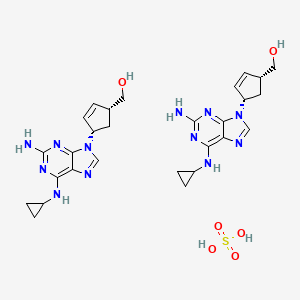
Dtpfpm, monohydrochloride (S(-))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dtpfpm, monohydrochloride (S(-))- is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is often used in research due to its specific stereochemistry and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dtpfpm, monohydrochloride (S(-))- typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as crystallization and purification to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of Dtpfpm, monohydrochloride (S(-))- often involves large-scale crystallization techniques. These methods are designed to maximize yield and purity while minimizing production costs. The process may include steps such as solvent evaporation, temperature control, and the use of specific catalysts to facilitate the reaction .
化学反応の分析
Types of Reactions
Dtpfpm, monohydrochloride (S(-))- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often include specific temperatures, solvents, and catalysts to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an oxidized form of Dtpfpm, monohydrochloride (S(-))- while reduction may yield a reduced form. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
科学的研究の応用
Dtpfpm, monohydrochloride (S(-))- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and its effects on cellular pathways.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of Dtpfpm, monohydrochloride (S(-))- involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds to Dtpfpm, monohydrochloride (S(-))- include other stereoisomers and derivatives with similar chemical structures. These compounds may share some properties but can also have distinct differences in reactivity and applications.
Uniqueness
Dtpfpm, monohydrochloride (S(-))- is unique due to its specific stereochemistry and the resulting effects on its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific research and industrial applications .
特性
CAS番号 |
142930-39-0 |
|---|---|
分子式 |
C29H32ClF4N3O4S |
分子量 |
630.1 g/mol |
IUPAC名 |
(4S)-3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-6-methyl-5-propan-2-yloxycarbonyl-2-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidine-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C29H31F4N3O4S.ClH/c1-17(2)40-26(37)24-18(3)35(28(38)39)27(41)36(25(24)22-6-4-5-7-23(22)29(31,32)33)21-12-14-34(15-13-21)16-19-8-10-20(30)11-9-19;/h4-11,17,21,25H,12-16H2,1-3H3,(H,38,39);1H/t25-;/m0./s1 |
InChIキー |
JOMYTNSTNLZQQF-UQIIZPHYSA-N |
異性体SMILES |
CC1=C([C@@H](N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C.Cl |
正規SMILES |
CC1=C(C(N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)
